rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
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Overview
Description
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and molecular structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the carboxylate group: This step often involves esterification or amidation reactions.
Formation of the dihydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids, ketones, or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other substituted derivatives.
Scientific Research Applications
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Modulating their activity and influencing cellular responses.
Inhibiting enzymes: Affecting metabolic pathways and biochemical reactions.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride: Known for its versatility and reactivity.
rac-Methyl (2R,5R)-5-methyloxolane-2-carboxylate: Noted for its unique chemical properties and applications.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (2S,5S)-5-methylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-5-3-9-6(4-8-5)7(10)11-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
XYRVNFGHWPNPCA-USPAICOZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1)C(=O)OC.Cl.Cl |
Canonical SMILES |
CC1CNC(CN1)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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